1-Methyltetrazol-5-amine;2,4,6-trinitrophenol
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Overview
Description
1-Methyltetrazol-5-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 1-Methyltetrazol-5-amine and 2,4,6-trinitrophenol 1-Methyltetrazol-5-amine is a derivative of tetrazole, known for its applications in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyltetrazol-5-amine can be synthesized through the reaction of methylhydrazine with sodium azide under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the tetrazole ring .
2,4,6-trinitrophenol is produced by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .
Industrial Production Methods
Industrial production of 1-Methyltetrazol-5-amine involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization to obtain the desired product .
2,4,6-trinitrophenol is manufactured in industrial settings with stringent safety protocols due to its explosive nature. The production process includes nitration, purification, and stabilization steps to ensure safe handling and storage .
Chemical Reactions Analysis
Types of Reactions
1-Methyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It participates in nucleophilic substitution reactions to form various substituted tetrazoles.
2,4,6-trinitrophenol primarily undergoes:
Reduction: It can be reduced to form aminophenol derivatives.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products
1-Methyltetrazol-5-amine: Oxidation yields tetrazole derivatives, while reduction forms amine derivatives.
2,4,6-trinitrophenol: Reduction produces aminophenol derivatives
Scientific Research Applications
1-Methyltetrazol-5-amine is utilized in:
Pharmaceuticals: As a building block for drug synthesis.
Agrochemicals: In the development of pesticides and herbicides.
2,4,6-trinitrophenol has applications in:
Explosives: Historically used in munitions.
Dye Manufacturing: As a precursor for various dyes.
Mechanism of Action
1-Methyltetrazol-5-amine exerts its effects through interactions with biological targets such as enzymes and receptors. Its tetrazole ring can mimic biological molecules, allowing it to modulate enzyme activity and receptor binding .
2,4,6-trinitrophenol acts as an explosive by undergoing rapid decomposition, releasing a large amount of energy. Its nitro groups facilitate the release of nitrogen gas, contributing to its explosive properties .
Comparison with Similar Compounds
Similar Compounds
1-Methyltetrazol-5-amine: Similar compounds include other tetrazole derivatives like 5-aminotetrazole and 1-methyl-1H-tetrazole.
2,4,6-trinitrophenol: Similar compounds include other nitrophenols like 2,4-dinitrophenol and 2,6-dinitrophenol.
Uniqueness
1-Methyltetrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its stability and reactivity compared to other tetrazoles .
2,4,6-trinitrophenol is distinguished by its high nitrogen content and explosive potential, making it more reactive than other nitrophenols .
Properties
CAS No. |
877174-40-8 |
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Molecular Formula |
C8H8N8O7 |
Molecular Weight |
328.20 g/mol |
IUPAC Name |
1-methyltetrazol-5-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C2H5N5/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-7-2(3)4-5-6-7/h1-2,10H;1H3,(H2,3,4,6) |
InChI Key |
HOQOOSGOFVMXKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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